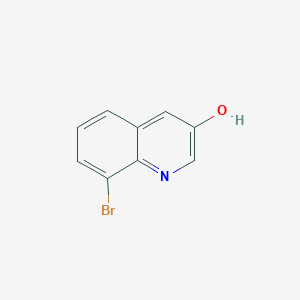

8-Bromoquinolin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

8-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYASQFAVCWKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734925 | |

| Record name | 8-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261768-30-2 | |

| Record name | 8-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Reaction Mechanism Studies of 8 Bromoquinolin 3 Ol

Investigations into Electrophilic Substitution Reactions

The quinoline (B57606) ring system, while aromatic, exhibits different reactivity in its two constituent rings. The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqmdpi.com This effect deactivates the pyridine part of the molecule. Conversely, the phenolic hydroxyl group at the C-3 position is a potent activating group, directing electrophiles to the ortho and para positions. openstax.org In the case of 8-Bromoquinolin-3-ol, this would primarily be the C-4 and C-2 positions.

The bromine atom at the C-8 position is a deactivating group but an ortho-, para-director. libretexts.org However, its influence on the carbocyclic ring is less pronounced compared to the activating effect of the hydroxyl group on the heterocyclic ring. Therefore, electrophilic attack is more likely to occur on the benzene ring at positions C-5 and C-7, influenced by the bromo substituent, and on the pyridine ring at C-2 and C-4, influenced by the hydroxyl group.

Research on related 8-hydroxyquinoline (B1678124) derivatives shows that electrophilic substitution, such as bromination, readily occurs. mdpi.comresearchgate.net For instance, the bromination of 8-hydroxyquinoline typically yields 5,7-dibromo-8-hydroxyquinoline. researchgate.net This suggests that the positions activated by the hydroxyl group are highly susceptible to electrophilic attack. In the case of this compound, the existing bromine at C-8 would likely direct further substitution to the C-5 and C-7 positions, while the hydroxyl group at C-3 strongly activates the C-2 and C-4 positions. The interplay between these directing effects would determine the final substitution pattern, which can often be controlled by reaction conditions.

Exploration of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on the quinoline ring are generally less common than electrophilic substitutions unless an activating group is present. The electron-deficient nature of the pyridine ring, however, can facilitate nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iq The bromine atom at C-8 is a potential leaving group for nucleophilic aromatic substitution (SNAAr). However, such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Nucleophilic substitution reactions can proceed via two primary mechanisms: S_N_1 and S_N_2. solubilityofthings.com The S_N_1 mechanism involves a two-step process with the formation of a carbocation intermediate, while the S_N_2 mechanism is a single, concerted step. solubilityofthings.comlibretexts.org For aromatic systems, a common pathway is the S_N_Ar mechanism, which involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

The bromine atom on the benzene ring of this compound could potentially be replaced by a strong nucleophile under specific conditions, such as high temperature or the use of a catalyst. For instance, reactions with amines or alkoxides could lead to the substitution of the bromine atom.

Tautomeric Equilibrium Analysis (Quinolinol vs. Quinolinone Forms)

Quinolinols can exist in equilibrium with their tautomeric quinolinone forms. researchgate.net For this compound, this equilibrium would be between the -ol form (this compound) and the -one form (8-bromo-1H-quinolin-3(4H)-one). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net

Spectroscopic studies, including NMR and IR, are instrumental in determining the predominant tautomeric form in different environments. researchgate.netencyclopedia.pub In many cases, the quinolinol form is favored in the gas phase, while the quinolinone form can be more stable in solution and in the solid state due to intermolecular interactions like hydrogen bonding. researchgate.net For similar systems like 2-aryl-3-bromoquinolin-4(1H)-ones, studies have shown that the keto form is dominant in both solution and the solid state. researchgate.net

The stability of the tautomers is also related to aromaticity and the basicity of the nitrogen atom. mdpi.com The quinolinol form preserves the aromaticity of both rings, which is a significant stabilizing factor.

| Tautomeric Form | Structure | Key Characteristics |

|---|---|---|

| Quinolinol Form | This compound | Fully aromatic system, phenolic hydroxyl group. |

| Quinolinone Form | 8-Bromo-1H-quinolin-3(4H)-one | Contains a carbonyl group, one ring is non-aromatic. |

Influence of Substituent Effects (Bromine, Hydroxyl) on Reactivity Profiles

The reactivity of this compound is significantly governed by the electronic effects of its two substituents: the bromine atom and the hydroxyl group.

Hydroxyl Group (-OH): Located at the C-3 position, the hydroxyl group is a strong activating group. openstax.org Through resonance, it donates electron density to the quinoline ring system, particularly at the ortho (C-2 and C-4) positions. This increases the nucleophilicity of the ring and makes it more susceptible to electrophilic attack. The hydroxyl group's electron-donating nature also influences the acidity of the proton and the molecule's ability to engage in hydrogen bonding.

Bromine Atom (-Br): Situated at the C-8 position on the carbocyclic ring, the bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic substitution. libretexts.org However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions (C-7 and C-5). libretexts.org Generally, for halogens, the inductive deactivating effect outweighs the resonance activating effect. libretexts.org

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Hydroxyl (-OH) | C-3 | Strongly activating (resonance donor) | Increases reactivity towards electrophiles, directs to C-2 and C-4. |

| Bromine (-Br) | C-8 | Deactivating (inductive withdrawal), ortho/para-directing (resonance donor) | Decreases overall ring reactivity but directs electrophiles to C-5 and C-7. |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound allows for various intermolecular and intramolecular interactions, primarily driven by the hydroxyl group and the nitrogen atom.

Intermolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or larger aggregates in the solid state and in non-polar solvents. researchgate.netnih.gov Such interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond can exist between the hydroxyl proton at C-3 and the nitrogen atom at position 1. researchgate.net This type of interaction would lead to the formation of a five-membered ring, which can affect the conformation and reactivity of the molecule. The strength of this bond would depend on the geometry and the electronic environment of the molecule.

These hydrogen bonding capabilities are crucial for the molecule's interaction with other molecules, including solvents and biological targets. The interplay of these non-covalent forces dictates the supramolecular chemistry of this compound.

Advanced Spectroscopic Characterization Techniques for 8 Bromoquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 8-Bromoquinolin-3-ol, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent, as well as the electron-donating effect of the hydroxyl group. The protons on the quinoline (B57606) ring system typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The hydroxyl proton (OH) will present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom attached to the bromine (C8) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the hydroxyl group (C3) would also exhibit a characteristic downfield shift. Aromatic carbons typically resonate in the range of 110-160 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Quinoline Derivatives

| Carbon Position | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde nih.gov | 2-(benzylthio)-6-bromoquinoline-3-carbaldehyde nih.gov |

| C2 | - | 159.38 |

| C3 | - | 141.07 |

| C4 | - | - |

| C5 | - | - |

| C6 | - | 136.26 |

| C7 | - | 127.25 |

| C8 | - | - |

| C8a | - | 147.98 |

| C4a | - | 125.82 |

Note: This table presents data for related quinoline derivatives to illustrate typical chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C=C, C=N, and C-Br bonds.

The presence of the hydroxyl group (-OH) will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibrations of the aromatic C-H bonds are expected to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) will likely be found in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. nobraintoosmall.co.nz

Studies on related compounds like 5,7-dibromo-8-hydroxyquinoline show characteristic peaks for these functional groups, supporting these expected ranges. acgpubs.org

Interactive Data Table: Characteristic IR Absorption Bands for Quinoline Derivatives

| Functional Group | 2-aryl-3-bromoquinolin-4(1H)-one Derivatives | 8-hydroxyquinoline (B1678124) researchgate.net |

| O-H stretch | - | ~3400 cm⁻¹ (broad) |

| C-H stretch | - | ~3050 cm⁻¹ |

| C=O stretch | 1640-1680 cm⁻¹ | - |

| C=C/C=N stretch | 1550-1610 cm⁻¹ | 1500, 1580 cm⁻¹ |

| C-O stretch | - | ~1280 cm⁻¹ |

Note: This table provides data for analogous compounds to indicate expected absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the quinoline ring system. The presence of the hydroxyl and bromo substituents will influence the position and intensity of these absorption maxima (λ_max).

Generally, quinoline and its derivatives exhibit multiple absorption bands in the UV region. For instance, 8-hydroxyquinoline shows absorption maxima that can be influenced by the solvent environment. nist.gov The introduction of a bromine atom may cause a bathochromic (red) shift in the absorption bands.

Interactive Data Table: UV-Vis Absorption Maxima for 8-Hydroxyquinoline

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Methanol | ~242 | ~308 |

| Chloroform (B151607) | ~245 | ~315 |

Data sourced from studies on 8-hydroxyquinoline to provide a reference for the expected electronic transitions. mrcolechemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO), HRMS would provide an accurate mass measurement, confirming its molecular formula. chemscene.com The presence of bromine is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals from the parent ion. For this compound, potential fragmentation could include the loss of CO, HBr, or HCN.

While specific HRMS fragmentation data for this compound is not detailed in the provided search results, HRMS data for various substituted quinoline derivatives has been reported, showing characteristic fragmentation patterns that aid in their structural confirmation. nih.govnih.gov

Interactive Data Table: Predicted m/z for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.97057 |

| [M+Na]⁺ | 245.95251 |

| [M-H]⁻ | 221.95601 |

Predicted data from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

The crystal structure would reveal the planarity of the quinoline ring and the orientation of the bromo and hydroxyl substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, as well as potential halogen bonding involving the bromine atom, would be elucidated.

Although a crystal structure for this compound is not available in the cited literature, the crystal structures of several related quinoline derivatives, such as 7-bromo-8-hydroxyquinoline and other substituted quinolinols, have been determined. researchgate.net These structures show that the quinoline ring is essentially planar and that intermolecular hydrogen bonding is a common feature in the solid state of hydroxyquinolines. chemicalbook.com

Other Advanced Spectroscopic Approaches for Solution-Phase Conformation

While X-ray crystallography provides the solid-state structure, the conformation of this compound in solution can be investigated using advanced NMR techniques. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, helping to define the molecule's preferred conformation in solution.

Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical NMR and IR spectra and to model the conformational preferences of the molecule. These theoretical studies can complement experimental data and provide a deeper understanding of the structure and properties of this compound. DFT calculations have been successfully used to study the vibrational spectra of related molecules like isoquinoline (B145761) and 8-hydroxyquinoline. researchgate.net

Computational Chemistry and Theoretical Studies on 8 Bromoquinolin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a mainstay in computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. nih.govrsc.org For a molecule like 8-Bromoquinolin-3-ol, DFT calculations would provide fundamental insights into its inherent chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For instance, in a study of 6-bromoquinolin-4-ol (B142416) derivatives, DFT calculations were used to determine the HOMO-LUMO gap, which ranged from 4.93 to 5.07 eV, indicating high stability. mdpi.com Similarly, for 8-hydroxyquinoline (B1678124), the HOMO-LUMO gap was calculated to be approximately 4.52 eV. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the bromine atom, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. The precise energy values and the HOMO-LUMO gap would be sensitive to the specific DFT functional and basis set employed in the calculation.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Quinolines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 8-Hydroxyquinoline | - | - | 4.52 | researchgate.net |

| 6-Bromo-4-(p-tolyloxy)quinoline | - | - | 4.93 | mdpi.com |

| 6-Bromo-4-(4-chlorophenoxy)quinoline | - | - | 5.07 | mdpi.com |

Note: Specific HOMO and LUMO energy values for these compounds were not provided in the cited sources, only the energy gap. The table illustrates the type of data generated from such analyses.

Prediction of Chemical Stability and Reactivity Descriptors (e.g., Fukui Indices)

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of chemical reactivity descriptors. These "global reactivity parameters" are derived from the conceptual DFT framework and help in quantifying the reactivity of a molecule. mdpi.com Important descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui indices are "local reactivity descriptors" that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are crucial for predicting the regioselectivity of chemical reactions. For this compound, one would expect the nitrogen atom and certain carbon atoms in the pyridine ring to be susceptible to nucleophilic attack, while the phenolic ring would be the likely site for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. iphy.ac.cn By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule in various environments (e.g., in a solvent or interacting with a biological target). iphy.ac.cn

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with solvent molecules and its dynamic behavior when binding to a protein. ncl.ac.uk The simulations can reveal stable binding poses, the role of water molecules in the binding site, and the flexibility of the ligand-receptor complex. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities. frontiersin.org

While no specific QSAR models for this compound have been reported, studies on other quinoline (B57606) derivatives have successfully employed this approach. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their activity against a particular biological target, thereby guiding the synthesis of more potent compounds. The model's predictive power would depend on the quality of the biological data and the relevance of the chosen molecular descriptors. vegahub.eu

Molecular Docking and Binding Energy Predictions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. nih.govjscimedcentral.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity. The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the hydroxyl group and the nitrogen atom of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), can provide a more accurate estimation of the binding affinity than docking scores alone. ucl.ac.uk These calculations are typically performed on snapshots from MD simulations of the ligand-protein complex. ucl.ac.uk

Theoretical Investigations into Tautomerism and Conformational Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. wikipedia.orgbyjus.com Quinoline derivatives containing a hydroxyl group, such as this compound, can potentially exist in tautomeric forms, specifically the enol (hydroxy) form and the keto (oxo) form. researchgate.net

Theoretical calculations are highly effective in determining the relative stability of different tautomers. researchgate.net By calculating the energies of the optimized geometries of each tautomer in the gas phase and in different solvents (using continuum solvent models), it is possible to predict the predominant tautomeric form under various conditions. researchgate.net For many hydroxyquinolines, the enol form is generally more stable. researchgate.net However, the substitution pattern and the environment can influence the tautomeric equilibrium. A computational study on 2-aryl-3-bromoquinolin-4(1H)-ones confirmed the predominance of the keto form in solution and the solid state, while the enol (quinolinol) form was detected in the gas phase. researchgate.net Similar investigations would be necessary to definitively establish the tautomeric preferences of this compound.

Biological Activity and Mechanistic Investigations of 8 Bromoquinolin 3 Ol and Its Analogs

Anti-infective Applications and Underlying Mechanisms

Quinoline (B57606) derivatives, particularly those with a hydroxyl group at the C-8 position (8-hydroxyquinolines or 8-HQs), are recognized for their potent anti-infective properties, including antibacterial, antifungal, antiviral, and antimalarial activities. researchgate.netscirp.org The biological action of these compounds is often linked to their ability to act as chelating agents for various metal ions, a property conferred by the nitrogen atom in the ring and the adjacent hydroxyl group. scirp.orgmdpi.com

The antibacterial effect of 8-hydroxyquinoline (B1678124) analogs is frequently attributed to their capacity to chelate metal ions that are crucial for the survival of bacteria. scirp.org By binding to essential metal ions like iron, zinc, or copper, these compounds can disrupt vital enzymatic functions within the bacterial cell, leading to growth inhibition or cell death. scirp.org The close proximity of the C-8 hydroxyl group and the heterocyclic nitrogen atom makes these molecules effective bidentate chelating agents, forming stable complexes with a variety of metal ions. mdpi.com

Beyond metal chelation, specific enzyme inhibition has been identified as a key mechanism. For instance, some bromo-substituted quinolinol analogs have been found to target bacterial cell division proteins. Research has shown that 5-amino-7-bromoquinolin-8-ol (B11873180) can inhibit the FtsZ protein in Gram-positive bacteria, a critical component of the bacterial cytokinesis machinery. evitachem.com

Furthermore, studies on sulfonate derivatives of 5-amino-7-bromoquinolin-8-ol have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of E. coli. nih.gov This highlights the potential for developing new antibacterial agents from this class of compounds to combat the growing threat of multidrug resistance. nih.gov

Table 1: Antibacterial Screening of 5-amino-7-bromoquinolin-8-yl Sulfonate Analogs

| Compound Derivative | Staphylococcus aureus | Bacillus megaterium | Klebsiella pneumoniae | Pseudomonas aeruginosa | Mutant E. coli (Streptomycin-resistant) | Donor E. coli (Rifampin-resistant) |

| Amoxiclav (Standard) | + | + | + | + | + | + |

| Sulfonate Derivative 1 | + | + | + | + | + | + |

| Sulfonate Derivative 2 | + | + | - | - | + | + |

| Sulfonate Derivative 3 | + | + | + | - | + | + |

| Data sourced from a study on newly synthesized sulfonate derivatives tested using the agar (B569324) well diffusion method. nih.gov '+' indicates positive inhibition, '-' indicates no inhibition. |

Analogs of 8-bromoquinolin-3-ol also exhibit significant antifungal properties. cymitquimica.comontosight.ai The mechanisms of action for antifungal agents are diverse, often targeting structures or pathways unique to fungal cells, such as the cell wall, the cell membrane's ergosterol (B1671047) component, or specific metabolic pathways. nih.govmdpi.com

Research into 8-hydroxyquinoline derivatives suggests their antifungal action can be linked to the inhibition of key fungal processes. One primary target is the ergosterol biosynthetic pathway. nih.gov Azole antifungals, for example, work by inhibiting lanosterol (B1674476) demethylase, an enzyme encoded by the ERG11 gene, which disrupts ergosterol production and leads to the accumulation of toxic sterols. nih.gov Quinoline derivatives may act on similar targets. Another critical target is the fungal mitochondrial respiratory chain, where inhibition of complexes II and III has been shown to be an effective antifungal strategy. nih.govd-nb.info Some natural compounds are known to inhibit fungal growth by chelating intracellular zinc, which triggers fungal apoptosis. nih.gov

Studies have evaluated triazole-8-hydroxyquinoline derivatives against several Candida species. While these specific compounds showed relatively low activity compared to the standard drug fluconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 mg/mL, they represent a step in exploring the antifungal potential of this chemical scaffold. nih.gov

The antiviral potential of quinoline derivatives has been explored against various viruses. Research has demonstrated that certain analogs can inhibit viral replication through specific pathways. For example, two novel derivatives, 5,7-dichloro-2-isopropyl-8-hydroxyquinoline and 5,7-dichloro-2-isobutyl-8-hydroxyquinoline, were evaluated for their in vitro activity against the dengue virus serotype 2 (DENV2). nih.gov Both compounds showed significant inhibitory effects, with the isobutyl-substituted derivative being particularly potent. nih.gov

Another study indicated that the antiviral activity of certain 8-hydroxyquinoline derivatives against the H5N1 avian influenza virus increases with higher lipophilicity and the presence of electron-withdrawing substituents on the molecule. nih.gov This suggests that the physicochemical properties of these compounds are crucial for their ability to interfere with viral processes. Some derivatives have also been investigated as inhibitors of Toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response to viral nucleic acids. google.com

Table 2: In Vitro Antiviral Activity of Dichloro-8-hydroxyquinoline Analogs against DENV2

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 5,7-dichloro-2-isopropyl-8-hydroxyquinoline | 3.03 | 16.06 | 5.30 |

| 5,7-dichloro-2-isobutyl-8-hydroxyquinoline | 0.49 | 19.39 | 39.5 |

| IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values were determined against dengue virus serotype 2. nih.gov The Selectivity Index (SI) is calculated as CC₅₀/IC₅₀. |

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore for antimalarial drugs, effective against parasites like Plasmodium vivax and P. ovale. A key mechanism of action for these compounds is the disruption of the parasite's mitochondrial function. The mitochondrial electron transport chain of the Plasmodium parasite is a validated drug target. nih.govnih.gov

Antimalarial drugs like atovaquone (B601224) function by selectively inhibiting the parasite's mitochondrial complex III (cytochrome bc1 complex), which collapses the mitochondrial membrane potential and disrupts essential processes like pyrimidine (B1678525) biosynthesis, ultimately killing the parasite. nih.govplos.org The action of artemisinin, another potent antimalarial, is also linked to mitochondria; it is thought to be activated by the electron transport chain, generating reactive oxygen species that damage the organelle. plos.orgmicrobialcell.com Research on 8-aminoquinoline derivatives confirms their interference with the inner mitochondrial membrane of the parasite, leading to its disruption and cell death.

Anticancer Potential and Cellular Signaling Pathways

In addition to their anti-infective properties, bromo-substituted quinolinol analogs have emerged as promising candidates for anticancer drug development. evitachem.comresearchgate.net Their mode of action often involves the modulation of cellular signaling pathways that control cell proliferation and survival, with a prominent mechanism being the induction of programmed cell death, or apoptosis. doi.org

Apoptosis is a crucial process for eliminating damaged or malignant cells and is characterized by a series of biochemical events, including the activation of a cascade of enzymes called caspases. harvard.edunih.gov Several bromo-substituted 8-hydroxyquinoline derivatives have been shown to exert their anticancer effects by triggering this process in cancer cells. evitachem.com

Studies have demonstrated that compounds like 5,7-dibromo-8-hydroxyquinoline exhibit potent antiproliferative activity against various tumor cell lines. researchgate.net The apoptotic potential of these compounds was confirmed through DNA laddering assays, a hallmark of apoptosis. researchgate.net The mechanism can also involve the inhibition of key enzymes necessary for cancer cell proliferation, such as Topoisomerase I, which is suppressed by certain bromo-hydroxyquinoline derivatives. researchgate.net

The apoptotic pathway induced by these compounds often involves the activation of executioner caspases like caspase-3. nih.gov For example, 8-bromo-7-methoxychrysin, a related bromo-heterocyclic compound, was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner, which was associated with a significant increase in caspase-3 activity. nih.gov This activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), causing DNA fragmentation and ultimately, cell death. doi.orgnih.gov Furthermore, the apoptotic process can be regulated by survival pathways, such as the Akt signaling pathway; the downregulation of phosphorylated Akt (p-Akt) has been observed during apoptosis induced by these bromo-substituted compounds. nih.gov

Table 3: Antiproliferative Activity of Bromo-Hydroxyquinoline Analogs Against Cancer Cell Lines

| Compound | C6 (Rat Brain Tumor) IC₅₀ (µg/mL) | HeLa (Human Cervix Carcinoma) IC₅₀ (µg/mL) | HT29 (Human Colon Carcinoma) IC₅₀ (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | 8.9 | 6.7 | 10.2 |

| 7-Bromo-8-hydroxyquinoline | >50 | >50 | >50 |

| 5,7-Dicyano-8-hydroxyquinoline | 25.6 | 15.4 | 19.8 |

| 7-Cyano-8-hydroxyquinoline | 19.8 | 10.3 | 12.5 |

| IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration required to inhibit the growth of cancer cell lines by 50%. researchgate.net |

Interference with Key Cellular Signaling Cascades

Analogs of this compound, particularly those based on the quinoline scaffold, have been shown to interfere with several key cellular signaling cascades implicated in cancer progression. One notable mechanism is the disruption of survivin, an inhibitor of apoptosis protein that is frequently overexpressed in tumor cells. Certain quinoline-pyrrolidine hybrids have demonstrated the ability to reduce survivin levels in colorectal cancer cells. vulcanchem.com

The antiproliferative effects of some quinoline derivatives are also linked to their ability to modulate critical signaling pathways. For instance, the anti-malarial drug 8-aminoquinoline has been found to improve neuronal mitochondrial function through the SIRT1/3-Foxo3a pathway. researchgate.net In cancer cells, related compounds have been observed to affect the Akt-regulated forkhead transcription factor FOXO3a, which controls cell viability. thno.org Furthermore, the cytotoxic effects of certain 7-substituted-8-hydroxyquinoline derivatives in human myeloma cells have been associated with the blockade of voltage-activated K+ channels, suggesting an interference with ion channel signaling. nih.gov Some quinoline derivatives have also been implicated in modulating the JAK signaling pathway. scispace.com This diverse range of interactions underscores the potential of the quinoline scaffold to disrupt multiple signaling nodes essential for cancer cell survival and proliferation.

Cytotoxicity Evaluation against Diverse Cancer Cell Lines

The cytotoxic potential of this compound analogs has been evaluated across a variety of cancer cell lines, revealing significant antiproliferative activity. Studies on brominated 8-hydroxyquinolines, such as 5,7-Dibromo-8-hydroxyquinoline, have shown potent activity against rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net These compounds were found to induce apoptosis, and some also acted as Topoisomerase I inhibitors. researchgate.net

Similarly, a series of quinolin-8-yl-nicotinamide analogs demonstrated potent cytotoxicity against pancreatic cancer cell lines. nih.gov An optimized compound from this series, QN523, was significantly more cytotoxic in human embryonic kidney (HEK-293) and human pancreatic ductal epithelial (HPDE) cell lines than in human foreskin fibroblast (HFF-1) cells, though it was less toxic than gemcitabine (B846) in all normal cell lines tested. nih.gov Mannich bases of 8-hydroxyquinoline have also exhibited substantial cytotoxic activity, particularly against leukemia cell lines. nih.gov

Further studies on pyrazolo[4,3-f]quinoline derivatives and 5-chloro-8-hydroxyquinoline (B194070) derivatives have confirmed the broad-spectrum anticancer activity of the quinoline core structure against cell lines such as those from gastric (NUGC-3), renal (ACHN), colon (HCT-15, Colo205, Colo320), breast (MM231), lung (NCI-H23), and prostate (PC-3) cancers. mdpi.commdpi.com Notably, some of these compounds were effective against doxorubicin-resistant cell lines, suggesting a potential to overcome certain mechanisms of drug resistance. mdpi.comnih.gov

Table 1: Cytotoxicity of this compound Analogs in Various Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Brominated 8-Hydroxyquinolines | C6 (Rat Brain Tumor) | IC50 | 6.7 - 25.6 µg/mL | researchgate.net |

| HeLa (Cervix Carcinoma) | IC50 | 6.7 - 25.6 µg/mL | researchgate.net | |

| HT29 (Colon Carcinoma) | IC50 | 6.7 - 25.6 µg/mL | researchgate.net | |

| QN519 Analogs | MIA PaCa-2 (Pancreatic) | IC50 | < 1 µM | nih.gov |

| Panc-1 (Pancreatic) | IC50 | < 1 µM | nih.gov | |

| BxPC-3 (Pancreatic) | IC50 | < 1 µM | nih.gov | |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Human Myeloma (RPMI 8226) | GI50 | 14 µM | nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | 60 Cell Line Panel (Average) | Log GI50 | -5.35 M | nih.gov |

| 5-Chloro-8-hydroxyquinoline Derivative (10) | Colo205 (Colon) | IC50 | 2.05 µM | mdpi.com |

| Colo320 (Colon, Resistant) | IC50 | 1.72 µM | mdpi.com | |

| Pyrazolo[4,3-f]quinoline Derivative (2E) | Various (6 lines) | GI50 | < 8 µM | mdpi.com |

Neuroprotective Effects and Oxidative Stress Mitigation

The accumulation of metal ions and oxidative stress are key pathological features in a range of neurodegenerative diseases. nih.govmdpi.commdpi.com Compounds based on the quinoline scaffold have emerged as promising neuroprotective agents due to their ability to counteract these processes.

Role as an Iron-Chelator in Neurodegenerative Conditions

A disturbance in brain iron homeostasis is a common factor in many neurodegenerative disorders, where excess iron can catalyze the formation of damaging reactive oxygen species (ROS). nih.govnih.gov Iron chelation therapy is therefore considered a viable therapeutic strategy to mitigate this iron-induced toxicity. nih.govfrontiersin.org The 8-hydroxyquinoline moiety is a well-established Fe³⁺ chelator and has been incorporated into multifunctional compounds designed for neuroprotection. nih.govplos.org For a chelator to be effective in the brain, it must be capable of crossing the blood-brain barrier. nih.govnih.gov Compounds like M30, which links an 8-hydroxyquinoline chelating group to a monoamine oxidase B (MAO-B) inhibitor, have shown neuroprotective capacity in various disease models. nih.gov Similarly, other 8-hydroxyquinoline derivatives have been specifically designed to chelate biometals involved in neurodegeneration. nih.gov

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com Small molecules that can inhibit this aggregation process are of significant therapeutic interest. plos.orgnih.gov The 8-hydroxyquinoline scaffold has been integrated into novel compounds designed to prevent Aβ aggregation. plos.orgnih.gov

In vitro studies have demonstrated that certain 8-hydroxyquinoline derivatives can significantly inhibit self-induced Aβ₁₋₄₂ aggregation. nih.gov For example, compound 5b from one study exhibited an IC₅₀ value of 5.64 μM for this inhibitory activity. nih.gov This compound was also shown to inhibit Aβ₁₋₄₂ aggregation induced by biometals like copper and zinc. nih.gov Another study focusing on hybrid compounds incorporating an 8-hydroxyquinoline moiety found that they could reduce the growth of Aβ aggregation by 50% to 67%. plos.org These findings highlight the potential of these structures to act as effective "β-sheet breaking" agents. plos.org

Modulation of Endogenous Neuroprotective Pathways (e.g., SIRT1/FOXO3a)

Beyond direct intervention with pathological proteins, quinoline analogs can exert neuroprotective effects by modulating endogenous cellular defense pathways. A key pathway in this context is the SIRT1/FOXO3a signaling axis, which plays a crucial role in cellular stress response, DNA repair, and survival. nih.govnih.gov Sirtuins (SIRTs) are NAD⁺-dependent deacetylases that can regulate transcription factors like Forkhead box protein O3 (FOXO3a). nih.govnih.gov

Research has shown that 8-aminoquinoline-based metal complexes can protect neuronal cells from oxidative damage by upregulating the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway. researchgate.netnih.gov In human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide, these complexes restored cell survival, reduced apoptosis, and maintained mitochondrial function. nih.gov The activation of FOXO3a can lead to the transcription of genes involved in scavenging reactive oxygen species and promoting cell survival. nih.gov The ability of 8-aminoquinoline derivatives to activate this protective pathway suggests they may act as promising agents for attenuating neurodegenerative processes. researchgate.netnih.govfrontiersin.org

Other Pharmacological Activities (e.g., Antioxidant, Anti-inflammatory)

In addition to their specific anticancer and neuroprotective mechanisms, this compound analogs possess other valuable pharmacological properties, most notably antioxidant activity. Oxidative stress is a common underlying factor in both cancer and neurodegeneration, and the ability to neutralize reactive oxygen species (ROS) is a significant therapeutic benefit. mdpi.commdpi.comimrpress.com

Several 8-hydroxyquinoline derivatives have demonstrated potent antioxidant capabilities. nih.govnih.gov In one study, a lead compound not only inhibited Aβ aggregation but also showed strong antioxidant properties, with an oxygen radical absorbance capacity (ORAC-FL) value of 2.63 Trolox equivalents. nih.gov This compound also protected neuronal cells from the oxidative toxin hydrogen peroxide (H₂O₂). nih.gov The antioxidant effects of these compounds are often linked to their metal-chelating ability, as they can prevent metal-catalyzed ROS formation. nih.gov

Furthermore, the versatile 8-hydroxyquinoline scaffold has been associated with a wide range of other biological effects, including antimicrobial activities against various bacterial strains. nih.govresearchgate.net While the primary focus has often been on cancer and neurodegeneration, these additional properties contribute to the broad therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of lead compounds by identifying key structural features that influence their activity. For quinoline derivatives, including this compound and its analogs, SAR studies have been instrumental in elucidating the roles of various substituents and their positions on the quinoline scaffold. These investigations systematically modify the chemical structure to enhance desired biological activities, such as anticancer and antimicrobial effects, while potentially reducing toxicity. doi.org

The biological profile of quinoline derivatives is highly dependent on the nature and placement of substituents on the heterocyclic ring system. doi.org Research into brominated 8-substituted quinolines has revealed critical insights into their anticancer potential. A pivotal finding is that the presence of a hydroxyl group at the C-8 position of the quinoline core generally enhances anticancer properties. researchgate.netresearchgate.net

Influence of Halogenation and Other Substituents:

The introduction of halogen atoms, particularly bromine and chlorine, into the quinoline ring is a key strategy for modulating biological activity. Halogenation can significantly increase the lipophilicity of the compounds, which may enhance their ability to cross cell membranes and interact with intracellular targets.

SAR studies on 8-hydroxyquinolines have demonstrated that substitutions at the C-5 and C-7 positions are a particularly effective approach for developing potent bioactive agents. researchgate.net For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net This indicates that di-halogenation at these specific positions can confer significant cytotoxic potential.

Further studies have explored a variety of substituents in addition to bromine. The evaluation of brominated 8-hydroxy, 8-methoxy, and 8-aminoquinolines has shown that these modifications lead to improved anti-proliferative activity against C6, HeLa, and HT29 cells. researchgate.net Similarly, novel cyano-substituted 8-hydroxyquinolines have also demonstrated promising anticancer effects. researchgate.net The substitution of an aromatic ring at the C-7 position of the quinoline nucleus has also been identified as a favorable modification for enhancing anticancer activity. doi.org

In one study, compounds featuring bromine atoms at the C-5 and C-7 positions of the quinoline ring demonstrated significant inhibition of cancer cell proliferation. nih.gov In contrast, substitutions at the C-3, C-6, and C-8 positions in 3,6,8-tribromoquinoline (B3300700) resulted in a loss of inhibitory activity, highlighting the critical importance of the substitution pattern. nih.gov A novel derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited the highest activity in this study, with IC50 values between 5.45 and 9.6 μg/mL against various cancer cell lines, and was also found to inhibit human topoisomerase I. nih.gov

The following interactive table summarizes key structure-activity relationship findings for various substituted quinoline analogs.

Table 1: Structure-Activity Relationship (SAR) of Substituted Quinoline Analogs

| Quinoline Scaffold | Substituent(s) | Position(s) | Biological Activity | Key Findings/IC₅₀ Values | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | -Br | 5 and 7 | Anticancer | Strong antiproliferative activity against C6, HeLa, and HT29 cells (IC₅₀: 6.7-25.6 µg/mL). | researchgate.net |

| 8-Methoxyquinoline | Bromo- | Not specified | Anticancer | Improved anti-proliferative activity against C6, HeLa, and HT29 cells. | researchgate.net |

| 8-Aminoquinoline | Bromo- | Not specified | Anticancer | Improved anti-proliferative activity against C6, HeLa, and HT29 cells. | researchgate.net |

| 8-Hydroxyquinoline | Cyano- | Not specified | Anticancer | Showed promising anticancer effects. | researchgate.net |

| Quinoline | Aromatic ring | 7 | Anticancer | Good activity reported. | doi.org |

| Quinoline | -Br | 3, 6, and 8 | Anticancer | No inhibitory activity observed. | nih.gov |

| 8-Hydroxyquinoline | -Br, -OCH₃ | 5, 7 (Br), 3, 6 (OCH₃) | Anticancer, Topo I Inhibitor | Highest activity in its series (IC₅₀: 5.45–9.6 μg/mL). | nih.gov |

These studies collectively underscore that the strategic placement of bromine atoms, often in combination with a hydroxyl group at C-8 and other substituents at C-5 and C-7, is a highly effective approach for designing potent quinoline-based anticancer agents. The specific substitution pattern is crucial for determining the ultimate biological effect and mechanism of action, such as the inhibition of critical enzymes like topoisomerase I. researchgate.netnih.gov

Based on a comprehensive review of available scientific literature, there is a significant lack of specific published research on the coordination chemistry and metal complexes of the compound This compound . The provided outline requires detailed, scientifically accurate information on metal chelation, synthesis and characterization of specific metal complexes, and their biological applications. Unfortunately, such specific data for this compound is not present in the public domain.

The vast majority of research in this area focuses on the isomer 8-hydroxyquinoline (also known as quinolin-8-ol or oxine) and its derivatives. The reason for this is structural: the proximity of the hydroxyl (-OH) group at position 8 and the nitrogen atom at position 1 in 8-hydroxyquinoline creates a highly stable five-membered ring upon chelation with a metal ion. This configuration makes 8-hydroxyquinoline and its substituted analogues potent bidentate ligands for a wide range of metal ions, including Cu(II), Zn(II), and Fe(II)/Fe(III). researchgate.netmdpi.com

In contrast, for This compound , the hydroxyl group at position 3 is not adjacent to the heterocyclic nitrogen atom. This structural difference fundamentally alters its metal-chelating properties, preventing the formation of the same stable bidentate complex that characterizes 8-hydroxyquinoline. While some studies exist on the coordination chemistry of 3-hydroxyquinoline (B51751) derivatives solubilityofthings.com, this information is general and cannot be accurately extrapolated to the specific 8-bromo substituted compound requested. Research on a Schiff base derived from a bromo-hydroxyquinoline also points to a different isomeric structure. tsijournals.com

Due to the strict requirement to focus solely on this compound and the absence of specific experimental data regarding its metal complexes—such as determined stoichiometries, coordination geometries, spectroscopic signatures, or biological activities—it is not possible to generate a thorough and scientifically accurate article that adheres to the requested outline. Proceeding without this data would require speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Coordination Chemistry and Metal Complexes of 8 Bromoquinolin 3 Ol

Photophysical and Luminescent Properties of Metal Complexes

There is currently a lack of published studies detailing the photophysical and luminescent properties of metal complexes specifically incorporating the 8-Bromoquinolin-3-ol ligand. Research on analogous compounds, such as various isomers of bromo-8-hydroxyquinoline, suggests that metal coordination can lead to fluorescent or phosphorescent materials. The characteristics of this luminescence, including emission wavelengths, quantum yields, and excited-state lifetimes, are highly dependent on the nature of the metal ion and the substitution pattern on the quinoline (B57606) ring. Without experimental data for this compound complexes, no specific photophysical data table can be generated.

Catalytic Applications of this compound Metal Complexes

Similarly, the catalytic applications of metal complexes formed with this compound have not been reported in the scientific literature. The broader class of metal complexes with quinoline-based ligands has been explored in various catalytic transformations. These applications often leverage the ability of the quinolinol framework to stabilize different metal centers and facilitate redox processes. However, no specific catalytic activities or reaction data have been documented for complexes of this compound.

Applications in Materials Science for 8 Bromoquinolin 3 Ol and Its Derivatives

Development of Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline (B1678124) are foundational materials in OLED technology, most famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely used as a stable and efficient emitter and electron-transporting material. scispace.comrroij.com The incorporation of a bromine atom into the quinoline (B57606) structure, as seen in derivatives of 8-Bromoquinolin-3-ol, offers a strategy to modify the electronic and photophysical properties of these materials.

Research has shown that bromo-substituted 8-hydroxyquinolines can serve as fluorescent materials in OLEDs. In one study, 5,7-dibromo-8-hydroxyquinoline was identified as having the highest fluorescent response among three different quinoline derivatives tested. researchgate.net An OLED device fabricated using this dibromo-derivative as the fluorescent material was successfully produced, although its illumination spectrum was in the ultraviolet (UV) region. researchgate.net This highlights the potential of bromo-substitution to create highly fluorescent compounds, while also indicating that further molecular engineering is necessary to shift the emission into the visible spectrum for display applications.

Furthermore, metal complexes of bromo-substituted quinolinols have been investigated to tune the emissive properties. A series of tin(IV) complexes with various substituted 8-hydroxyquinolines, including 5,7-dibromo-8-hydroxyquinoline, were synthesized. researchgate.net The study demonstrated that the emission wavelength can be controlled by the nature of the substituent (whether it is electron-donating or electron-withdrawing) on the quinoline ligand. researchgate.net Another approach involved synthesizing a soluble aluminum(III) complex using a derivative of 5-bromo-8-hydroxyquinoline to enhance solubility for solution-based processing and to improve the material's hole-transporting capability. instras.com

The following table summarizes the findings related to the use of bromo-substituted quinolinol derivatives in OLEDs.

| Compound/Complex | Application/Finding | Emission | Reference |

| 5,7-dibromo-8-hydroxyquinoline | Used as a fluorescent material in an OLED. | UV | researchgate.net |

| Tin(IV) complex of 5,7-dibromo-8-hydroxyquinoline | Synthesized to study photoluminescence; substituent tunes emission. | N/A | researchgate.net |

| Al(III) complex of a 5-bromo-8-hydroxyquinoline derivative | Synthesized to improve solubility and hole-transport properties. | Yellow Luminescence | instras.com |

Design of Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions)

The inherent ability of the 8-hydroxyquinoline scaffold to chelate with a wide variety of metal ions makes it an excellent platform for designing fluorescent chemosensors. scispace.comrroij.comnih.gov The principle often relies on a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding of the target analyte. This phenomenon is due to processes like chelation-enhanced fluorescence (CHEF), where the rigidity of the molecule increases upon metal binding, leading to a significant increase in fluorescence emission. scispace.comrroij.com

Derivatives of 8-hydroxyquinoline have been successfully employed as selective and sensitive sensors for environmentally and biologically important metal ions. For instance, the parent compound, 8-hydroxyquinoline, has been used to detect Al³⁺ in soil extracts with a fluorometric detection limit of approximately 1 x 10⁻⁸ M. scispace.com A specially designed 8-hydroxyquinoline derivative has been shown to act as a highly selective fluorescent sensor for Al(III) and as a colorimetric sensor for Fe(II) and Fe(III). nih.gov This dual-function sensor exhibited a clear color change from yellow to black for iron ions and a "turn-on" fluorescent response for aluminum ions. nih.gov

The introduction of a bromine atom can influence the sensor's properties. For example, 8-bromo-7-hydroxyquinoline (BHQ) was developed as a photoremovable protecting group, a related application where light is the trigger instead of a metal ion. acs.org Notably, BHQ itself exhibits low levels of fluorescence, a property that can be advantageous in designing "turn-on" sensors where a low background signal is desirable to maximize the signal-to-noise ratio upon analyte binding. acs.org The development of sensors based on 8-aminoquinoline (B160924), a closely related structure, for detecting transition metal ions like Cu(II), Co(II), and Ni(II) further underscores the versatility of the quinoline framework in sensor design. rsc.orgresearchgate.net

Below is a table detailing the performance of some quinoline-based chemosensors.

| Sensor Compound | Analyte(s) | Detection Limit | Sensing Mechanism | Reference |

| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M | Fluorometric | scispace.com |

| Novel 8-hydroxyquinoline derivative | Al³⁺ | 7.38 x 10⁻⁶ M | Fluorescent | nih.gov |

| Novel 8-hydroxyquinoline derivative | Fe²⁺ | 4.24 x 10⁻⁷ M | Colorimetric | nih.gov |

| Novel 8-hydroxyquinoline derivative | Fe³⁺ | 5.60 x 10⁻⁷ M | Colorimetric | nih.gov |

Synthesis of Functional Materials (e.g., Schiff Base Materials)

Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are a versatile class of functional materials with applications in catalysis, coordination chemistry, and materials science. researchgate.netgoogle.comtcichemicals.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Bromo-substituted quinolinols like this compound serve as valuable precursors for creating novel Schiff base materials.

The synthesis pathway often involves the formylation (introduction of an aldehyde group) of the quinoline ring, which can then be reacted with an amine to form the Schiff base. Research has demonstrated the successful formylation of quinoline derivatives to produce the necessary aldehyde precursors. mdpi.com For example, 7-bromo-8-hydroxyquinoline-5-carbaldehyde has been synthesized, providing a direct route to Schiff bases containing both a bromo and a hydroxy group on the quinoline core. mdpi.com

These Schiff bases can act as multidentate ligands, capable of forming stable complexes with various metal ions. The resulting metal-Schiff base complexes often exhibit unique electronic, optical, or catalytic properties. mdpi.comresearchgate.net For instance, new Schiff bases derived from 8-hydroxyquinoline have been synthesized and subsequently complexed with aluminum and zinc to study their fluorescence properties. researchgate.net The bromine atom can serve as a handle for further functionalization through cross-coupling reactions or can be used to modulate the electronic properties of the final Schiff base and its metal complexes.

Exploration as Electron and Hole Transporting Materials

In many organic electronic devices, such as OLEDs and perovskite solar cells, efficient charge transport is crucial for high performance. This is managed by dedicated electron-transporting materials (ETMs) and hole-transporting materials (HTMs). chemimpex.comresearchgate.net The suitability of a molecule for either role is largely determined by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netscirp.org

As mentioned, the archetypal 8-hydroxyquinoline derivative, Alq3, is a well-established ETM, a role attributed to its good electronic transmission performance and thermal stability. rroij.cominstras.comgoogle.com However, its hole-transporting ability is comparatively poor. instras.com This imbalance can limit device efficiency.

Derivatives of this compound offer a synthetic starting point to engineer molecules with improved or ambipolar charge transport characteristics. The bromine atom can be replaced using cross-coupling reactions to introduce moieties known to facilitate hole transport. A notable example is the synthesis of a novel 8-hydroxyquinoline derivative featuring a carbazole (B46965) group, which is a well-known hole-transporting unit. instras.comresearchgate.net The synthesis started from 5-bromo-8-hydroxyquinoline. instras.com The goal was to create a material with both electron- and hole-transporting capabilities, which could simplify device architecture and improve charge balance. instras.com

Similarly, a master's thesis detailed the design and synthesis of new HTMs based on 8-hydroxyquinoline derivatives, commencing from 5-bromo-8-tosylquinoline. sut.ac.th These studies underscore the strategic importance of bromo-substituted quinolinols as versatile building blocks for developing next-generation charge-transporting materials with tailored HOMO/LUMO levels for optimized device performance.

The table below lists key molecular orbitals and their properties for context.

| Parameter | Description | Significance in Charge Transport |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy level occupied by electrons. | The energy of the HOMO level is critical for efficient hole injection from the anode and hole transport. A higher HOMO level (closer to the vacuum level) is generally desired for HTMs. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy level not occupied by electrons. | The energy of the LUMO level is crucial for efficient electron injection from the cathode and electron transport. A lower LUMO level is generally desired for ETMs. |

| Energy Gap (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO levels. | This gap determines the intrinsic electronic properties of the material, including its absorption and emission characteristics. |

Analytical Method Development and Validation for 8 Bromoquinolin 3 Ol

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of 8-Bromoquinolin-3-ol and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for this purpose, offering high resolution and sensitivity.

A reversed-phase HPLC or UPLC method is typically the primary choice for a molecule like this compound. The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, pH, and temperature to achieve optimal separation. For this compound, which contains both a bromine substituent and a hydroxyl group, a C18 or a phenyl-hexyl column could provide the necessary retention and selectivity. researchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the main compound and all related impurities with good peak shape in a reasonable timeframe. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool, particularly for confirming the identity of the analyte and for characterizing impurities. researchgate.netnih.govnih.gov Following separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data, which confirms the molecular weight of this compound (224.05 g/mol ). chemscene.com Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns, which provide structural information crucial for identifying unknown impurities and degradation products. researchgate.netnih.govnih.gov

| Parameter | Proposed Condition |

|---|---|

| Instrument | UPLC or HPLC System with UV/PDA Detector |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) | %B --- | --- 0.0 | 10 10.0 | 90 12.0 | 90 12.1 | 10 15.0 | 10 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 2 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk form, provided that no interfering substances are present. The method is based on the principle that the analyte absorbs light in the ultraviolet or visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

The quinoline (B57606) ring system is an excellent chromophore, ensuring strong UV absorbance. To develop a spectrophotometric method, a solution of this compound would be scanned across the UV range (typically 200-400 nm) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) to determine the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity. A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve.

| Parameter | Hypothetical Value/Condition |

|---|---|

| Instrument | Double Beam UV-Vis Spectrophotometer |

| Wavelength of Maximum Absorbance (λmax) | ~245 nm (Hypothetical) |

| Solvent/Blank | Ethanol |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Molar Absorptivity (ε) | To be determined experimentally |

Implementation of Quality by Design (QbD) Principles in Analytical Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to method development that begins with predefined objectives and emphasizes understanding of method parameters and their impact on performance. japsonline.com The goal is to develop a robust and reliable method that consistently meets its intended purpose.

The AQbD process for an HPLC method for this compound would involve the following steps:

Define the Analytical Target Profile (ATP): This defines the goals of the method, such as quantifying this compound and separating it from key impurities in a drug substance with specific accuracy and precision. researchgate.net

Identify Critical Method Attributes (CMAs): These are the method's performance characteristics that must be met, such as resolution between adjacent peaks, peak tailing factor, and retention time. researchgate.net

Conduct Risk Assessment: Potential Critical Method Parameters (CMPs) that could affect the CMAs are identified. For an HPLC method, these include mobile phase pH, column temperature, gradient slope, and flow rate. japsonline.com An Ishikawa (fishbone) diagram is a useful tool for this step.

Design of Experiments (DoE): A statistical approach is used to systematically study the effects of CMPs on the CMAs. researchgate.netjapsonline.com This allows for the identification of significant factors and their interactions.

Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space of proven acceptable performance, where variations in method parameters will not significantly impact the results. chemicalbook.com Operating within the MODR ensures the method is robust.

| Attribute | Target |

|---|---|

| Analyte | This compound |

| Purpose | Assay and Impurity determination in the drug substance |

| Accuracy | 98.0% - 102.0% recovery for the assay |

| Precision | RSD ≤ 2.0% for assay |

| Specificity | Analyte peak is resolved from all known impurities and degradants (Resolution > 2.0) |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration |

Validation of Analytical Procedures (Specificity, Linearity, Accuracy, Precision, Robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jyoungpharm.orgajol.info It is a regulatory requirement and is performed according to ICH Q2(R2) guidelines. ajol.info For the proposed HPLC method for this compound, validation would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rsc.org This is demonstrated by showing that there is no interference at the retention time of this compound from spiked known impurities and in forced degradation samples. Peak purity analysis using a Photodiode Array (PDA) detector is also a key part of this assessment.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a standard solution over a specified range. The results are evaluated by calculating the correlation coefficient, y-intercept, and slope of the regression line. rsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied to assess the impact on the results.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the analyte RT. Peak purity > 990. | Pass. No interferences observed. Peak purity index = 999.5. |

| Forced degradation showed separation from all degradant peaks with resolution > 3.0. Placebo analysis showed no peak at the analyte retention time. | ||

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |

| Range: 5 to 150 µg/mL. Regression Equation: y = 45120x + 150.8. | ||

| Accuracy | Recovery between 98.0% and 102.0% | Average recovery = 99.7% |

| Recovery at 80%: 99.2%. Recovery at 100%: 99.8%. Recovery at 120%: 100.1%. | ||

| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.45% (n=6) |

| Six replicate injections of the standard solution at 100% concentration. | ||

| Robustness | System suitability parameters pass. | Pass. All variations met system suitability criteria. |

| Variations in flow rate (±0.04 mL/min) and column temp (±2 °C) had no significant impact on resolution or assay results. |

Methodologies for Characterization of Reactive Intermediates and Impurities

The control of impurities is a critical aspect of drug development. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities: Potential impurities in this compound are dictated by its synthetic route. A plausible synthesis involves a variation of the Skraup or Gould-Jacobs reaction. jyoungpharm.orgsciencemadness.orgrroij.com For instance, a reaction starting from 2-bromoaniline (B46623) could lead to several potential impurities. chemsrc.com

Unreacted Starting Materials: e.g., 2-bromoaniline.

Isomeric Impurities: Formation of the undesired 6-bromoquinolin-3-ol (B1285044) isomer.

Over-brominated Species: e.g., 5,8-dibromoquinolin-3-ol.

Related Impurities: Impurities from reagents, such as residual catalysts or by-products from side reactions.

Degradation Products: Forced degradation (or stress testing) studies are performed to identify likely degradation products and to establish the intrinsic stability of the molecule. researchgate.netnih.gov Samples of this compound would be subjected to harsh conditions as per ICH guidelines, including:

Acidic hydrolysis (e.g., HCl)

Basic hydrolysis (e.g., NaOH)

Oxidative degradation (e.g., H₂O₂)

Thermal degradation (dry heat)

Photolytic degradation (exposure to UV/Vis light)

The stressed samples are then analyzed, typically by a validated stability-indicating LC method. LC-MS/MS is the primary tool for the structural elucidation of the unknown degradation products that are formed. nih.govjapsonline.com By comparing the fragmentation patterns of the degradants with that of the parent drug, plausible structures can be proposed.

| Compound Name | Potential Origin | Typical Analytical Technique |

|---|---|---|

| 2-Bromoaniline | Unreacted starting material | HPLC-UV, GC-MS |

| 6-Bromoquinolin-3-ol | Isomeric by-product | HPLC-UV, LC-MS |

| 5,8-Dibromoquinolin-3-ol | Over-bromination by-product | HPLC-UV, LC-MS |

| Quinolin-3-ol | Debromination degradant | HPLC-UV, LC-MS |

| This compound N-oxide | Oxidative degradation product | LC-MS/MS |

Future Research Directions and Emerging Trends for 8 Bromoquinolin 3 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 8-Bromoquinolin-3-ol and its analogs will increasingly pivot towards green and sustainable chemistry principles, aiming to minimize environmental impact while maximizing efficiency. researchgate.neteurekaselect.com Traditional methods often rely on harsh conditions and hazardous reagents, prompting a shift to more eco-friendly alternatives. rsc.orgijpsjournal.com

Future research will likely focus on:

Microwave-Assisted Synthesis (MAS): This technique can significantly reduce reaction times, increase product yields, and lead to purer products compared to conventional heating methods. eurekaselect.comtandfonline.com